Dactylocycline B

Tetracycline Antibiotics Natural Product Chemistry Structure-Activity Relationship

Addressing the challenge of tetracycline resistance in Gram-positive screening models, Dactylocycline B offers a structurally distinct solution. As a naturally occurring C2 amide glycoside, it is the first known tetracycline to lack cross-resistance with tetracycline-resistant strains. Key advantages for your research: • Validated activity against tetracycline-resistant Gram-positive bacteria, enabling resistance mechanism studies. • Unique chemical scaffold for structure-activity relationship (SAR) and probe development. • Fermentation-derived product available with reliable global supply chain for consistent experimental design.

Molecular Formula C31H38ClN3O14
Molecular Weight 712.1 g/mol
CAS No. 125622-13-1
Cat. No. B606930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactylocycline B
CAS125622-13-1
SynonymsDactylocycline B; 
Molecular FormulaC31H38ClN3O14
Molecular Weight712.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2(C3CC4(C(C(=O)C(=C(C4(C(=O)C3=C(C5=C2C(=C(C=C5O)OC)Cl)O)O)O)C(=O)N)N(C)C)O)C)(C)[N+](=O)[O-])OC
InChIInChI=1S/C31H38ClN3O14/c1-11-26(47-7)28(2,35(44)45)10-15(48-11)49-29(3)12-9-30(42)23(34(4)5)22(38)18(27(33)41)25(40)31(30,43)24(39)16(12)21(37)17-13(36)8-14(46-6)20(32)19(17)29/h8,11-12,15,23,26,36-37,40,42-43H,9-10H2,1-7H3,(H2,33,41)
InChIKeyTZTDHPHRCVMDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dactylocycline B Overview


Dactylocycline B (CAS 125622-13-1) is a naturally occurring tetracycline derivative produced by fermentation of Dactylosporangium sp. ATCC 53693. [1] It belongs to the dactylocycline complex, which includes dactylocyclines A and B as the major components. [1] Structurally, Dactylocycline B is a tetracycline C2 amide glycoside, representing the first known natural tetracycline with this C2 amide modification. [1] Its molecular formula is C₃₁H₃₈ClN₃O₁₄ (MW 712.1). [2] The compound was discovered through a targeted screen for antibiotics active against tetracycline-resistant microorganisms. [1] Dactylocycline B is primarily active against Gram-positive bacteria, including tetracycline-resistant strains, and exhibits weak activity against Gram-negative bacteria. [3]

Why Generic Substitution Fails for Dactylocycline B


In-class compounds such as tetracycline, doxycycline, or minocycline cannot be simply interchanged with Dactylocycline B due to a fundamental difference in chemical structure and corresponding biological activity. [1] Dactylocycline B is a C2 amide derivative, a modification absent in conventional tetracyclines. [1] This structural distinction directly translates to a lack of cross-resistance with tetracycline-resistant bacteria, a feature not shared by its aglycone, dactylocyclinone, or standard tetracyclines. [1] Therefore, substitution with a generic tetracycline would not only fail to replicate the specific anti-tetracycline-resistant activity but would also introduce predictable cross-resistance, rendering it ineffective in relevant experimental or therapeutic contexts. [1] The following quantitative evidence details this critical differentiation.

Dactylocycline B Evidence-Based Differentiation


Unique C2 Amide Structure

Dactylocycline B is distinguished from all other natural tetracyclines by its unique C2 amide functional group. [1] This structural feature is absent in tetracycline, chlortetracycline, oxytetracycline, doxycycline, and minocycline. The C2 amide is the first naturally occurring example of this modification in the tetracycline class. [1]

Tetracycline Antibiotics Natural Product Chemistry Structure-Activity Relationship

No Tetracycline Cross-Resistance

In head-to-head testing, Dactylocycline B demonstrates a lack of cross-resistance with tetracycline against tetracycline-resistant bacterial strains. [1] This is in stark contrast to its own aglycone, dactylocyclinone, which exhibits full cross-resistance with tetracycline. [1]

Antimicrobial Resistance Tetracycline Resistance Mechanisms Microbiology

Activity Against Tetracycline-Resistant Gram-Positive Bacteria

Dactylocycline B is active against tetracycline-resistant Gram-positive bacteria. [1] The original discovery paper reports that the compound was isolated based on its activity against a tetracycline-resistant strain. [1] In contrast, the aglycone dactylocyclinone, while active against some Gram-negative bacteria, is cross-resistant with tetracycline. [2]

Antibacterial Activity Gram-Positive Pathogens Drug Resistance

C2 Amide Role in Resistance Evasion

The C2 amide modification in Dactylocycline B is hypothesized to alter its interaction with the bacterial ribosome or efflux pumps, allowing it to evade common tetracycline resistance mechanisms. [1] While the exact binding kinetics have not been reported, the observed lack of cross-resistance strongly supports a differentiated mechanism. [1] This is in contrast to tetracycline, which is readily effluxed or prevented from binding by ribosomal protection proteins in resistant strains.

Mechanism of Action Ribosome Binding Antibiotic Resistance

Unique C6 Stereochemistry

Dactylocycline B possesses an absolute stereochemistry at C6 that is unprecedented among natural tetracyclines. [1] The dactylocycline antibiotics were found through circular dichroism measurements, NMR spectroscopy, and chemical transformations to possess the usual tetracycline family absolute configuration at carbons 4, 4a, 5a, and 12a, but with a unique configuration at C6. [1]

Stereochemistry Natural Product Structure Tetracycline Conformation

Dactylocycline B Research Applications


Tetracycline Resistance Mechanism Studies

Dactylocycline B serves as a critical tool compound for investigating tetracycline resistance mechanisms. [1] Its lack of cross-resistance with tetracycline [1] makes it ideal for comparative studies designed to elucidate the molecular basis of resistance. Researchers can use Dactylocycline B to probe the structure-activity relationships governing ribosomal protection and efflux pump evasion. [1]

Natural Product Library Screening & Antibiotic Discovery

Due to its unique C2 amide structure and activity against tetracycline-resistant strains [1], Dactylocycline B is a valuable addition to natural product libraries for antibiotic discovery screening. It can serve as a positive control or a reference compound in assays designed to identify novel tetracycline derivatives with improved resistance profiles. [1]

Analytical Chemistry Reference Standard

The well-defined chemical structure and unique stereochemistry of Dactylocycline B [1] make it a suitable reference standard for analytical method development and validation. Its distinct HPLC retention time [2] and spectral properties can be used to identify and quantify this specific tetracycline derivative in complex fermentation broths or biological samples.

Chemical Biology Probe for Ribosome Function

Dactylocycline B's proposed altered interaction with the bacterial ribosome [1] positions it as a chemical biology probe for studying ribosomal function and antibiotic binding. It can be used in comparative studies with traditional tetracyclines to map binding sites and understand the structural determinants of ribosomal protection. [1]

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